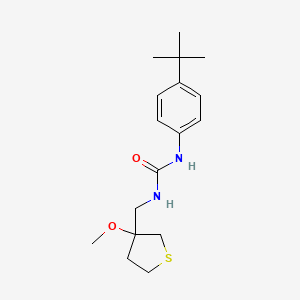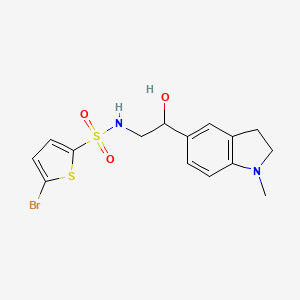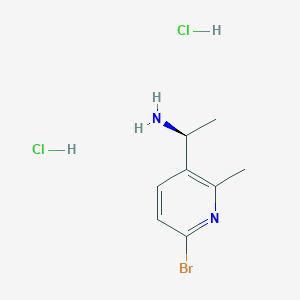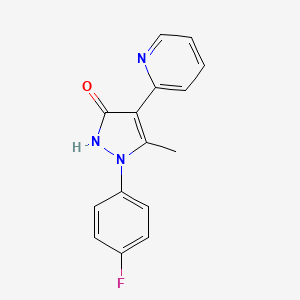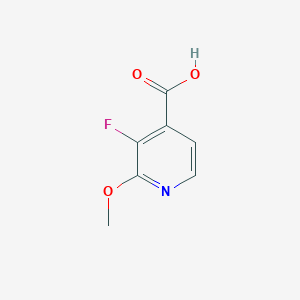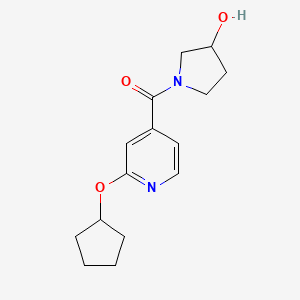
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has been studied in various synthesis and chemical property contexts. Research focused on the condensation reactions involving pyridine derivatives, such as 2-acetylpyridine and 2-formylpyridine, under the Claisen-Schmidt reaction conditions. The structures of resultant compounds were analyzed using spectroscopic techniques and X-ray diffraction, leading to the discovery of novel cyclohexanol derivatives with potential antimicrobial and antioxidant activities (Rusnac et al., 2020).
Biological and Pharmacological Activities
In the field of biological and pharmacological research, studies have explored the antimicrobial and antioxidant properties of pyridine and pyrrolidine derivatives. For instance, compounds synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives exhibited moderate antibacterial and antioxidant activities. The biological activities of these compounds were further analyzed through Density Functional Theory (DFT) and molecular docking analyses (Golea Lynda, 2021).
Catalytic Applications
The compound's derivatives have been employed in catalytic applications. For example, poly-N-vinylpyrrolidinones containing an asymmetric center at the pyrrolidinone ring were synthesized from l-amino acids and used to stabilize nanoclusters for catalytic asymmetric oxidations (Hao et al., 2016). Additionally, 2-acyl-4-aminopyridines were prepared and used as catalysts in hydroxyl-directed methanolysis of alpha-hydroxy esters, demonstrating the potential of pyridine-based compounds in selective catalytic processes (Sammakia & Hurley, 2000).
Material Science Applications
In material science, derivatives of this compound have been synthesized for specific applications. For instance, poly(2-hydroxypropyl methacrylate) latexes were prepared using poly(-vinylpyrrolidone) as a steric stabilizer, showcasing the utility of pyrrolidine-based compounds in the synthesis of latex particles (Ali et al., 2007).
Crystal Structure Analysis
Crystal and molecular structure analysis of derivatives, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand the bonding and molecular configurations of such compounds, which can have implications for their reactivity and applications (Lakshminarayana et al., 2009).
Eigenschaften
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-6-8-17(10-12)15(19)11-5-7-16-14(9-11)20-13-3-1-2-4-13/h5,7,9,12-13,18H,1-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZSPZGDBUDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)
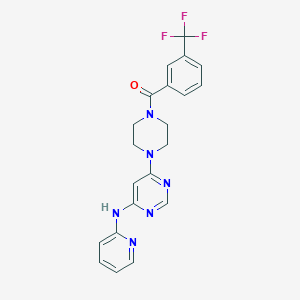
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
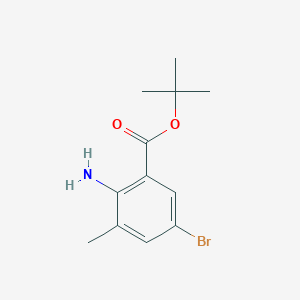
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)
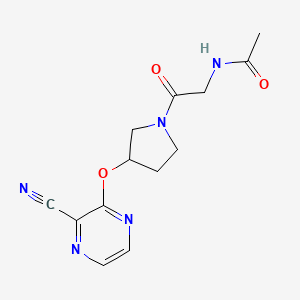

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

